molecular formula C14H6Na2O14S2 B13862897 disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate

disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate

Katalognummer: B13862897
Molekulargewicht: 508.3 g/mol
InChI-Schlüssel: MACGOVWEZWQBMW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate is a complex organic compound known for its unique chemical structure and properties. . It is a hexahydroxyanthraquinone derivative, which means it has six hydroxyl groups and two sulfo groups attached to an anthraquinone core.

Vorbereitungsmethoden

The synthesis of disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate involves several steps. One common method includes the sulfonation of 1,3,4,5,7,8-hexahydroxyanthraquinone. The reaction typically requires a sulfonating agent such as sulfuric acid or oleum under controlled temperature conditions . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various analytical techniques.

    Biology: Employed as a biological stain to visualize cellular components.

    Medicine: Investigated for its potential antioxidant properties.

    Industry: Utilized in the production of dyes and pigments

Wirkmechanismus

The mechanism of action of disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate involves its ability to interact with biological molecules. The compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells . It can also form complexes with metal ions, which is useful in various analytical applications.

Vergleich Mit ähnlichen Verbindungen

Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate is unique due to its specific arrangement of hydroxyl and sulfo groups. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Eigenschaften

Molekularformel

C14H6Na2O14S2

Molekulargewicht

508.3 g/mol

IUPAC-Name

disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate

InChI

InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI-Schlüssel

MACGOVWEZWQBMW-UHFFFAOYSA-L

Kanonische SMILES

C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.